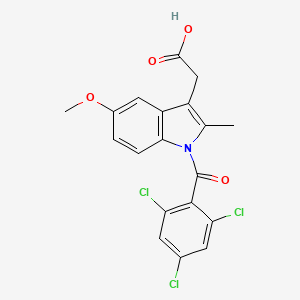
5-Methoxy-2-methyl-1-(2,4,6-trichlorobenzoyl)-1H-indole-3-acetic acid
描述
L-748780 是一种选择性环氧合酶-2 (COX-2) 抑制剂,环氧合酶-2 是一种负责生成促炎前列腺素的酶。 该化合物以其在治疗炎症性疾病中的潜在治疗应用而闻名,它通过专门靶向 COX-2 来实现这一点,从而减少炎症和疼痛,而不影响 COX-1 酶,COX-1 酶对于保护胃粘膜很重要 .
准备方法
合成路线和反应条件
L-748780 的合成涉及引入三氯苯甲酰基部分,并通过β-支链丁酸改变侧链。关键步骤包括:
吲哚核的形成: 吲哚核是通过一系列涉及适当起始原料缩合的反应合成的。
三氯苯甲酰基的引入: 此步骤涉及在受控条件下用三氯苯甲酰氯酰化吲哚核。
工业生产方法
L-748780 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及优化反应条件以确保高产率和纯度。 可以采用先进技术,如连续流合成和自动化反应器,以提高效率和可扩展性 .
化学反应分析
反应类型
L-748780 会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成相应的氧化产物。
还原: 可以进行还原反应以修饰分子中的官能团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能生成羟基化衍生物,而还原可以生成脱氧化合物 .
科学研究应用
L-748780 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究 COX-2 的选择性抑制及其对前列腺素合成的影响。
生物学: 用于细胞和分子生物学研究,以研究 COX-2 在炎症和其他生理过程中的作用。
医学: 在治疗关节炎等炎症性疾病中具有潜在的治疗应用,在这些疾病中,选择性 COX-2 抑制是有益的。
作用机制
L-748780 通过选择性抑制 COX-2 酶发挥作用。该机制涉及与 COX-2 的活性位点结合,阻止花生四烯酸转化为前列腺素,前列腺素是炎症和疼痛的介质。 这种选择性抑制保留了 COX-1,从而降低了与非选择性 COX 抑制剂相关的胃肠道副作用的风险 .
相似化合物的比较
与其他类似化合物相比,L-748780 对 COX-2 的选择性很高,这一点是独一无二的。一些类似的化合物包括:
塞来昔布: 另一种选择性 COX-2 抑制剂,具有类似的抗炎特性,但化学结构不同。
罗非昔布: 以其 COX-2 选择性而闻名,但由于心血管风险而从市场上撤回。
伐地昔布: 功能类似,但由于安全问题也已撤回 .
L-748780 由于其特殊的结构修饰而脱颖而出,这些修饰增强了其对 COX-2 的效力和选择性,使其成为研究和潜在治疗应用的宝贵化合物 .
属性
IUPAC Name |
2-[5-methoxy-2-methyl-1-(2,4,6-trichlorobenzoyl)indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl3NO4/c1-9-12(8-17(24)25)13-7-11(27-2)3-4-16(13)23(9)19(26)18-14(21)5-10(20)6-15(18)22/h3-7H,8H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJUBERMAKRECF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=C(C=C(C=C3Cl)Cl)Cl)C=CC(=C2)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168476 | |
| Record name | L 748780 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168086-64-4 | |
| Record name | L 748780 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168086644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L 748780 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
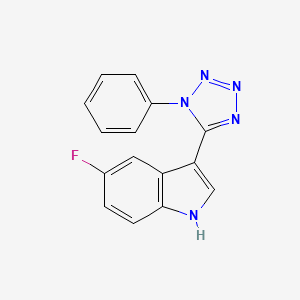
![(3aR,5R,6R,7R,7aR)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazole-6,7-diyl diacetate](/img/structure/B1673998.png)
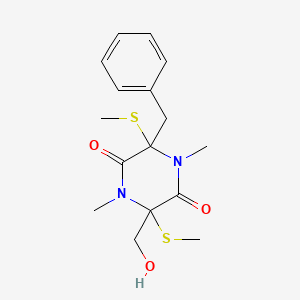
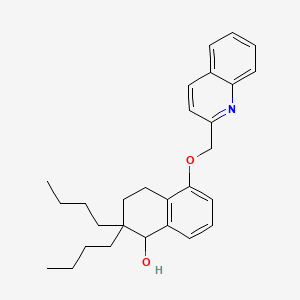
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-4,5-dihydroxyhex-2-enoate](/img/structure/B1674001.png)
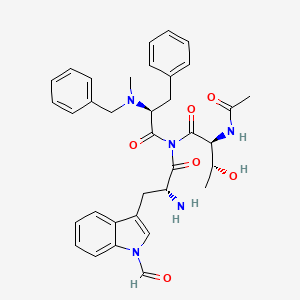
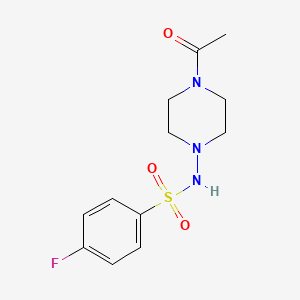
![[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B1674004.png)
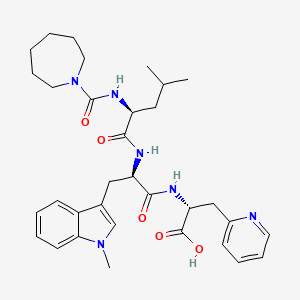
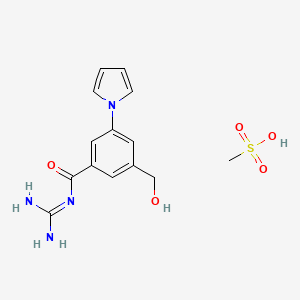
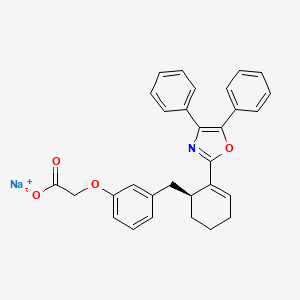
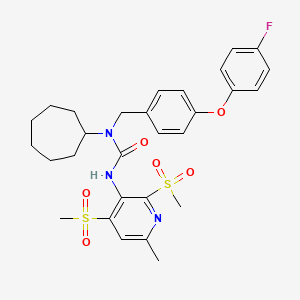
![4-[(E)-3-[[2-[[2,4-dichloro-3-[[2-methyl-4-(pyridin-2-ylmethoxy)quinolin-8-yl]oxymethyl]phenyl]-methylamino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N-methylbenzamide](/img/structure/B1674017.png)
![(E)-3-(6-acetamidopyridin-3-yl)-N-[2-[[2,4-dichloro-3-[[2-methoxy-1-(pyridin-2-ylmethyl)benzimidazol-4-yl]oxymethyl]phenyl]-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B1674018.png)
